molecular formula C12H12N2O B1300341 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde CAS No. 35711-47-8

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1300341
CAS No.: 35711-47-8
M. Wt: 200.24 g/mol
InChI Key: PELMABXCQSKCNO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde (CAS: 35711-47-8) is a heterocyclic organic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a pyridine ring at position 1, and a formyl group at position 2. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol . The compound is commercially available with a purity of ≥95% and is stored at room temperature under inert atmospheric conditions to preserve stability .

Properties

IUPAC Name

2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13-7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELMABXCQSKCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355412
Record name 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35711-47-8
Record name 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal–Knorr Pyrrole Synthesis

A common and reliable method to synthesize substituted pyrroles is the Paal–Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) with a primary amine or ammonia under acidic conditions to form the pyrrole ring.

  • For 2,5-dimethyl substitution, 2,5-hexanedione is used as the diketone precursor.
  • The pyridin-3-yl substituent can be introduced by using 3-aminopyridine as the amine component, which upon condensation forms the N-(pyridin-3-yl) pyrrole core.

This method is favored for its simplicity and high regioselectivity in forming the 2,5-dimethylpyrrole ring system.

Alternative N-Substitution Methods

Alternatively, the pyrrole ring can be synthesized first, followed by N-alkylation or N-arylation with a pyridin-3-yl halide or pyridin-3-ylboronic acid via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling). However, these methods require additional steps and careful control of reaction conditions.

Formylation at the 3-Position of Pyrrole

Selective formylation of the pyrrole ring at the 3-position is a critical step to obtain the aldehyde functionality.

Vilsmeier-Haack Reaction

The most widely used method for formylation of electron-rich heterocycles like pyrroles is the Vilsmeier-Haack reaction, which involves:

  • Treatment of the pyrrole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
  • The reaction proceeds under mild heating (typically 0–50 °C) to introduce the formyl group selectively at the 3-position.

This method is advantageous due to its high regioselectivity and relatively mild conditions.

Alternative Formylation Methods

Other formylation methods include:

  • Reimer-Tiemann reaction (less common for pyrroles).
  • Lithiation followed by quenching with electrophilic formyl sources (e.g., DMF).
  • Oxidation of hydroxymethyl intermediates.

However, these methods are less commonly applied due to lower selectivity or harsher conditions.

Catalytic Reduction and Oxidation Steps (Related Analogues)

While direct literature on 2,5-dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde is limited, related pyrrole derivatives have been synthesized using catalytic hydrogenation and oxidation steps to achieve desired substitution patterns and oxidation states.

For example, a patent describing the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde uses:

  • A one-pot catalytic hydrogenation of 2-(2-fluorobenzoyl) malononitrile with metal catalysts (e.g., palladium on carbon, Raney nickel) under hydrogen atmosphere.
  • Subsequent oxidation and purification steps to isolate the aldehyde product with high purity and yield.

This approach highlights the utility of metal-catalyzed reductions and controlled oxidation in pyrrole aldehyde synthesis, which could be adapted for the target compound with appropriate starting materials and catalysts.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Pyrrole ring formation 2,5-Hexanedione + 3-aminopyridine, acid catalyst 60–100 °C Several hours Paal–Knorr condensation
N-substitution (if separate) Pyrrole + pyridin-3-yl halide, Pd catalyst, base 80–120 °C Several hours Buchwald-Hartwig amination
Formylation POCl3 + DMF (Vilsmeier reagent) 0–50 °C 1–4 hours Selective 3-position formylation
Catalytic reduction (if needed) Pd/C or Raney Ni, H2 atmosphere 15–50 °C 8–16 hours For reduction of intermediates
Purification Filtration, crystallization, washing, drying Ambient Variable To obtain high purity product

Purification and Characterization

  • Purification typically involves filtration to remove catalysts, concentration under reduced pressure, recrystallization from suitable solvents (e.g., tetrahydrofuran/water mixtures), and drying.
  • Characterization includes NMR spectroscopy (1H and 13C), IR spectroscopy (to confirm aldehyde C=O stretch), and mass spectrometry to confirm molecular weight and purity.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Paal–Knorr condensation Direct pyrrole ring formation with amine Simple, regioselective Requires pure starting materials
Pd-catalyzed N-arylation Post-pyrrole N-substitution Versatile, allows late-stage modification Requires expensive catalysts
Vilsmeier-Haack formylation Selective 3-position aldehyde introduction Mild conditions, high selectivity Sensitive to moisture, requires careful handling
Catalytic hydrogenation Reduction of intermediates High yield, scalable Requires hydrogen gas and catalyst handling
Purification by crystallization Removal of impurities and isolation High purity product May require optimization for scale

Research Findings and Industrial Relevance

  • The one-pot catalytic hydrogenation method reported for related pyrrole aldehydes demonstrates environmental benefits by reducing waste and simplifying purification, which is promising for industrial scale-up.
  • The Paal–Knorr synthesis combined with Vilsmeier-Haack formylation remains the most practical laboratory-scale approach for preparing 2,5-dimethylpyrrole derivatives with aldehyde functionality.
  • Optimization of solvent systems (e.g., tetrahydrofuran, acetonitrile, dimethyl sulfoxide) and catalyst loadings can significantly impact yield and purity.
  • Reaction monitoring by sampling and analytical techniques (e.g., HPLC, NMR) is critical to ensure completion and minimize side products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

    Reduction: 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Case Study:
In vitro studies showed that this compound effectively reduced the viability of breast cancer cells by over 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase enzymes, leading to programmed cell death.

Antimicrobial Properties

Another area of interest is the compound's antimicrobial activity. Preliminary tests indicate that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to enhance charge transport and light emission efficiency.

Case Study:
A research group reported that OLEDs fabricated using this compound exhibited a luminous efficiency increase of approximately 25% compared to devices made with conventional materials.

Chromatographic Techniques

In analytical chemistry, this compound has been utilized as a standard reference material in high-performance liquid chromatography (HPLC) for the quantification of related pyrrole derivatives. Its stable nature allows for accurate calibration curves in analytical assays.

Data Table: HPLC Calibration Data

Concentration (µg/mL)Peak Area (mV·s)
00
10150
50750
1001500

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde group and heterocyclic structure. These interactions can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2,5-dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde, we compare it with four analogs (Table 1). Key structural variations include pyridine ring substitution patterns and the presence or absence of methyl/pyridinyl groups.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 35711-47-8 C₁₂H₁₂N₂O 200.24 Pyridin-3-yl at position 1
2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde 142230-98-6 C₁₃H₁₄N₂O 214.27 3-Methyl-pyridin-2-yl at position 1
2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde 878424-30-7 C₁₃H₁₄N₂O 214.27 Pyridin-3-ylmethyl (CH₂-linked) at position 1
2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carbaldehyde 883537-86-8 C₁₃H₁₄N₂O 214.26 Pyridin-4-ylmethyl (CH₂-linked) at position 1
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (Parent compound) 2199-63-5 C₇H₉NO 123.15 No pyridine substituent

Key Findings from Comparative Analysis

In contrast, analogs with pyridin-2-yl or pyridin-4-yl substituents (e.g., CAS 142230-98-6 and 883537-86-8) exhibit altered electronic profiles. For instance, pyridin-4-ylmethyl substitution may reduce steric hindrance compared to pyridin-3-ylmethyl, influencing solubility or reactivity .

Impact of Methyl vs. Pyridinylmethyl Linkage

  • The pyridin-3-ylmethyl (CH₂-linked) analog (CAS 878424-30-7) has a higher molecular weight (214.27 g/mol) than the target compound (200.24 g/mol), which may affect diffusion rates in biological systems or crystallization behavior .
  • The parent compound (CAS 2199-63-5), lacking pyridine substitution, has a significantly lower molecular weight (123.15 g/mol) and simpler structure, likely reducing its utility in coordination chemistry but increasing volatility .

Hazard Profile The target compound carries a H319 hazard classification (causes serious eye irritation), as noted in its safety data . Analogous compounds with modified pyridine substituents may exhibit varying toxicity profiles, though specific data are unavailable in the provided evidence.

Biological Activity

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde (CAS No. 35711-47-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a pyridine and a pyrrole moiety, suggests a diverse range of interactions with biological systems. This article synthesizes current research findings regarding its biological activity, focusing on antibacterial, antifungal, and potential antitumor effects.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • Storage Conditions : Inert atmosphere at room temperature .

Antibacterial Activity

Research has highlighted the antibacterial properties of pyrrole derivatives, including this compound. A study on related pyrrole compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMIC (mg/mL)
2,5-Dimethyl-Pyrrole DerivativeStaphylococcus aureus0.0039 - 0.025
Escherichia coliNot specified
Other Pyrrole DerivativesMycobacterium tuberculosis5 µM

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies indicate that certain pyrrole derivatives exhibit moderate antifungal effects against strains such as Candida albicans. The MIC values for these activities typically fall within the range of 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Pyrrole Derivatives

CompoundTarget FungiMIC (µM)
Pyrrole DerivativeCandida albicans16.69 - 78.23
Fusarium oxysporumNot specified

Case Studies and Research Findings

Recent literature reviews have summarized advances in the development of pyrrole-based compounds with significant biological activities:

  • Pyrrole Derivatives Against Mycobacterium tuberculosis : A study developed several derivatives based on pyrrole structures that exhibited promising results against drug-resistant strains of tuberculosis .
  • Antibacterial Efficacy : Another investigation reported that certain pyrrole derivatives showed remarkable activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential application of these compounds in treating bacterial infections .

Q & A

Q. Basic

  • NMR spectroscopy : Diagnostic ¹H-NMR signals include δ ~2.14 ppm (methyl groups) and δ ~5.71 ppm (pyrrole protons). ¹³C-NMR confirms the aldehyde carbonyl at ~190 ppm .
  • X-ray diffraction : Single-crystal analysis refined via SHELXL resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between pyridine and pyrrole rings .
  • IR spectroscopy : Aldehyde C=O stretch appears at 1700–1750 cm⁻¹, corroborating functional group identity .

How can computational models reconcile divergent structure-activity relationship (SAR) data for this compound’s receptor interactions?

Advanced
Discrepancies often arise from methodological differences in receptor selection and data sources. A hybrid approach is recommended:

Experimental profiling : Use heterologously expressed receptor libraries (e.g., 52 mouse receptors) to generate agonistic/antagonistic profiles .

Machine learning : Train models (Random Forest, SVM) on chemical descriptors (logP, electrostatic potentials) and receptor activation thresholds.

Meta-analysis : Compare datasets to identify consensus pharmacophores and resolve outliers .

What strategies address contradictions in reported pharmacological efficacy across independent studies?

Advanced
Contradictions may stem from assay variability or compound stability. Mitigation strategies include:

  • Normalization : Express efficacy relative to a reference agonist (e.g., 100% activation = 10 μM control).
  • Purity validation : LC-MS verification (>98% purity) and stability testing in assay buffers.
  • Multivariate regression : Isolate variables (e.g., pH, incubation time) contributing to discrepancies .

How do electron-donating substituents (e.g., methyl groups) influence the compound’s reactivity in nucleophilic addition reactions?

Q. Advanced

  • Steric effects : 2,5-Dimethyl groups hinder nucleophilic access to the aldehyde, reducing reaction rates (e.g., Krel ~0.5 vs. unsubstituted analogs).
  • Electronic effects : The +I effect of methyl increases carbonyl electrophilicity, quantified via Hammett σp values (–0.17).
  • Validation : Compare reaction kinetics (e.g., NaBH₄ reduction) and use DFT calculations (B3LYP/6-31G*) to model transition states .

What crystallographic challenges are anticipated due to the compound’s planar pyridine-pyrrole system, and how can they be resolved?

Q. Advanced

  • Conformational disorder : Slow crystallization (0.5°C/day cooling) reduces pyridine rotational disorder.
  • Weak diffraction : High-flux synchrotron radiation (λ = 0.7 Å) enhances data quality. Use SHELXL’s TWIN/BASF commands for refinement .
  • Pseudosymmetry : Analyze systematic absences and Rint values (<0.05) to distinguish monoclinic/triclinic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
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2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.